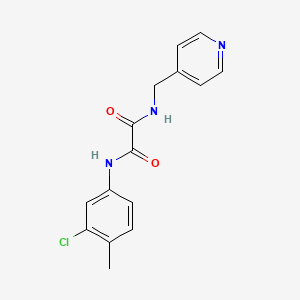
N'-(3-chloro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-chloro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in a variety of fields. This compound is a member of the oxamide family and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Electrophoretic Separation Techniques
Research on nonaqueous capillary electrophoretic separation techniques has advanced the understanding of compounds related to imatinib mesylate and their related substances, showcasing the potential of such methods in quality control and the analysis of complex mixtures. This research is pivotal for the development of effective separation technologies that can be applied in various scientific fields, including the analysis of substances related to N'-(3-chloro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide (Lei Ye et al., 2012).
Antidepressant and Nootropic Agents
The synthesis and evaluation of compounds for potential antidepressant and nootropic activities have been explored, with studies indicating that certain Schiff’s bases and azetidinones show promise in these areas. This research contributes to the ongoing search for new therapeutic agents that could address mental health disorders, highlighting the chemical versatility and potential medical applications of compounds like this compound (Asha B. Thomas et al., 2016).
Histone Deacetylase Inhibitors
The discovery and development of selective histone deacetylase (HDAC) inhibitors, such as MGCD0103, emphasize the role of chemical compounds in the modulation of gene expression and cancer therapy. These findings underscore the potential of this compound related compounds in the development of targeted cancer treatments (Nancy Z. Zhou et al., 2008).
Material Science Applications
The synthesis and properties of aromatic polyamides and polyimides based on specific chemical structures have been extensively studied, revealing their potential applications in creating materials with enhanced thermal stability and excellent solubility. These studies provide insights into the development of new materials for various industrial applications, including electronics and aerospace, where the properties of compounds like this compound could be highly beneficial (Chin-Ping Yang & Jiun-Hung Lin, 1995).
Anticancer Activities
The design and synthesis of dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamides have demonstrated significant in vitro anticancer activities. This research is crucial for the ongoing development of metal-based therapeutic agents, potentially offering new avenues for cancer treatment. The study of such complexes provides valuable insights into the interactions between metal ions and biological molecules, offering a foundation for future drug development efforts (K. Zheng et al., 2015).
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-10-2-3-12(8-13(10)16)19-15(21)14(20)18-9-11-4-6-17-7-5-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHIKTZROKLVOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


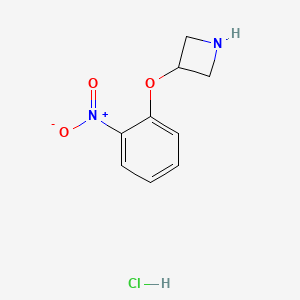
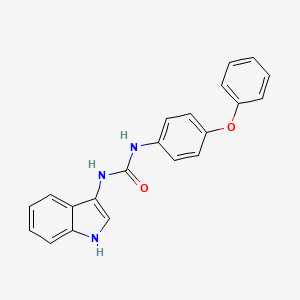
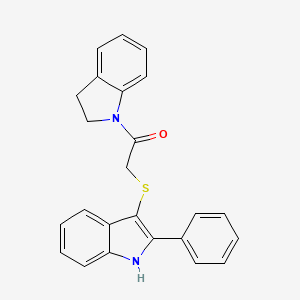
![3-[(2-methyl-1H-indol-3-yl)(oxo)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B2722493.png)
![1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2722495.png)
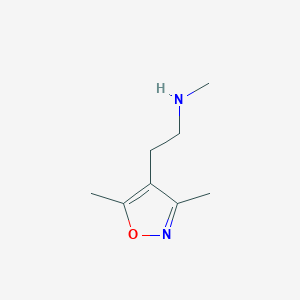
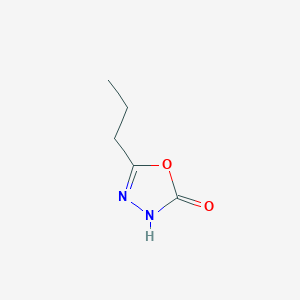
![3-(4-methoxyphenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2722501.png)
![ethyl 2-(3-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2722502.png)
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrrol-2-yl)methanone](/img/structure/B2722503.png)
![2-{[2-(4-Chlorophenyl)-6-nitroquinolin-4-yl]oxy}acetamide](/img/structure/B2722505.png)
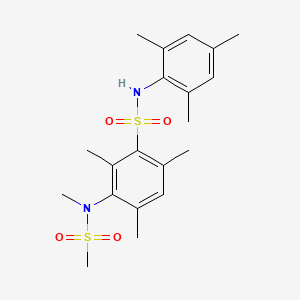
![3-Fluorosulfonyloxy-5-[methyl(oxolan-2-ylmethyl)carbamoyl]pyridine](/img/structure/B2722508.png)